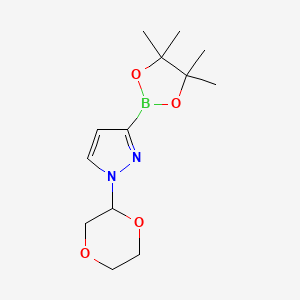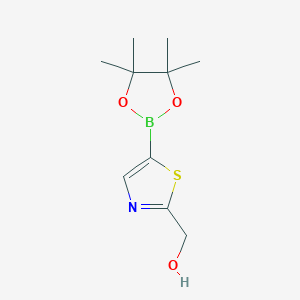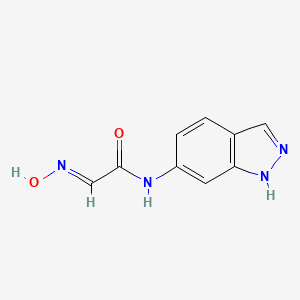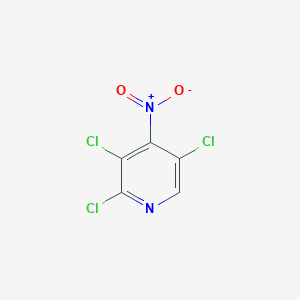
2,3,5-Trichloro-4-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trichloro-4-nitropyridine is a chlorinated nitropyridine derivative. Pyridine derivatives are significant in organic chemistry due to their wide range of applications in pharmaceuticals, agrochemicals, and other industrial products. The presence of chlorine and nitro groups in the pyridine ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-4-nitropyridine typically involves the chlorination and nitration of pyridine derivatives. One common method involves the reaction of pyridine with chlorinating agents such as phosphorus oxychloride, followed by nitration using nitric acid and a dehydrating agent . Another approach includes the use of polychloropyridine derivatives with oxidative agents like trifluoroperacetic acid .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. This method involves the controlled addition of reagents and precise temperature management to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Trichloro-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, amines, and thiols are used under mild to moderate conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) is commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products:
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The primary product is 2,3,5-Trichloro-4-aminopyridine.
Oxidation: Products vary based on the specific oxidizing agent and conditions used.
Applications De Recherche Scientifique
2,3,5-Trichloro-4-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds and heterocycles.
Biology: The compound is used in the study of enzyme
Propriétés
Formule moléculaire |
C5HCl3N2O2 |
|---|---|
Poids moléculaire |
227.43 g/mol |
Nom IUPAC |
2,3,5-trichloro-4-nitropyridine |
InChI |
InChI=1S/C5HCl3N2O2/c6-2-1-9-5(8)3(7)4(2)10(11)12/h1H |
Clé InChI |
ABXQHMCSZHOAGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)Cl)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


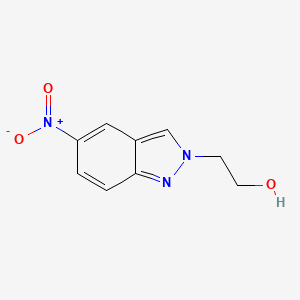

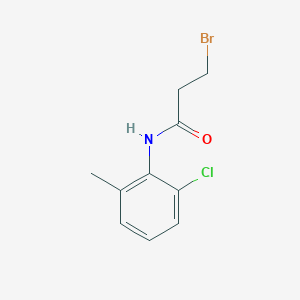
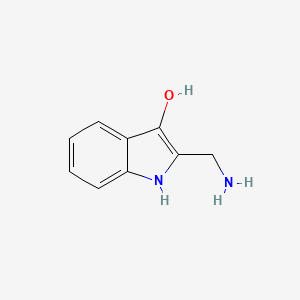
![(3aR,4aS,8aS,9aS)-8a-Methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B12968611.png)
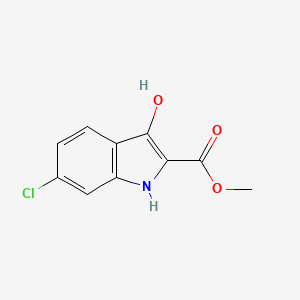
![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)

